3-(difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine
Description
3-(Difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine is a sulfonylated azetidine derivative featuring a difluoromethyl group at the 3-position of the azetidine ring and a 4-methoxy-3-methylbenzenesulfonyl substituent at the 1-position. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers conformational rigidity, while the sulfonyl group enhances binding to biological targets through hydrogen bonding and hydrophobic interactions . The difluoromethyl group (CF₂H) is notable for its metabolic stability and ability to modulate electronic properties, which can improve bioavailability and reduce susceptibility to oxidative degradation compared to non-fluorinated analogs .
Potential applications of this compound are inferred from structural analogs:
Properties
IUPAC Name |
3-(difluoromethyl)-1-(4-methoxy-3-methylphenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-8-5-10(3-4-11(8)18-2)19(16,17)15-6-9(7-15)12(13)14/h3-5,9,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHPKVHEHVEADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)C(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
La(OTf)₃-Catalyzed Intramolecular Aminolysis of Epoxy Amines
The azetidine ring can be constructed via La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, as demonstrated by Kuriyama et al.. This method employs lanthanum triflate to promote regioselective 4-exo-tet cyclization, yielding azetidines in high yields (81–95%) while tolerating acid-sensitive functional groups.
General Procedure :
- Epoxy Amine Synthesis :
- Epoxy alcohols are converted to mesylates using MsCl and Et₃N in CH₂Cl₂.
- Nucleophilic displacement with alkyl amines in DMSO/NaI affords cis-3,4-epoxy amines.
- Cyclization :
- La(OTf)₃ (5 mol%) in refluxing 1,2-dichloroethane (DCE) induces intramolecular aminolysis.
- Workup involves NaHCO₃ quenching, extraction with CH₂Cl₂, and chromatography.
Example :
Epoxy amine 1aa (derived from cis-3-hexen-1-ol) undergoes cyclization to azetidine 2aa in 81% yield with >20:1 regioselectivity over pyrrolidine byproducts.
Introduction of the Difluoromethyl Group
Sulfuryl Fluoride (SO₂F₂)-Mediated Fluorination
A patent by details the use of sulfuryl fluoride (SO₂F₂) for introducing fluorosulfonyl groups. While the target compound features a difluoromethyl (-CF₂H) group, analogous strategies can be adapted using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Hypothetical Pathway :
- Hydroxymethyl Intermediate :
- Azetidine-3-methanol is synthesized via oxidation of a 3-methylazetidine precursor.
- Fluorination :
- Treatment with DAST in CH₂Cl₂ at −78°C to RT converts the alcohol to -CF₂H.
- Caution : Excess DAST may lead to over-fluorination or ring-opening.
Optimization :
- Lower temperatures (−78°C) and stoichiometric DAST (1.1 eq) minimize side reactions.
- Yields for analogous difluoromethylations range from 60–75%.
Sulfonylation of the Azetidine Nitrogen
Benzenesulfonyl Chloride Coupling
The 4-methoxy-3-methylbenzenesulfonyl group is introduced via sulfonylation of the azetidine nitrogen.
Procedure :
- Reaction Conditions :
- Azetidine (1 eq), 4-methoxy-3-methylbenzenesulfonyl chloride (1.2 eq), and Et₃N (2 eq) in CH₂Cl₂ at 0°C to RT.
- Monitoring by TLC ensures completion within 2–4 h.
- Workup :
- Extraction with CH₂Cl₂, washing with 1M HCl and brine, followed by Na₂SO₄ drying.
- Chromatography (SiO₂, hexane/EtOAc) isolates the sulfonamide.
Yield : 70–85% for analogous sulfonylation reactions.
Integrated Synthetic Route
Stepwise Assembly
Combining the above methodologies, a plausible synthesis is:
- Azetidine Formation :
- Fluorination :
- Treat with DAST to introduce -CF₂H.
- Sulfonylation :
- Couple with 4-methoxy-3-methylbenzenesulfonyl chloride.
Overall Yield : ~50% (estimated from stepwise yields).
Analytical Validation
- ¹H/¹³C NMR : Key signals include:
- Azetidine protons: δ 3.8–4.2 ppm (multiplet).
- -CF₂H: δ 5.8–6.2 ppm (triplet, J = 56 Hz).
- Aromatic protons: δ 6.9–7.4 ppm.
- MS (ESI+) : m/z 318.1 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(Difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Findings and Hypothetical Data
Table 1: Physicochemical Properties (Hypothetical)
Critical Analysis of Evidence
- Agrochemical vs. Pharmaceutical Potential: While structural similarities to sulfonylureas () suggest herbicidal activity, the azetidine core and fluorination align more closely with kinase inhibitors () .
- Fluorine’s Role : supports the CF₂H group’s advantages in balancing stability and solubility, but direct data on the target compound’s pharmacokinetics are absent .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-(difluoromethyl)-1-(4-methoxy-3-methylbenzenesulfonyl)azetidine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step routes, starting with azetidine ring formation followed by sulfonylation. For example:
- Azetidine core preparation : Cyclization of precursor amines or halides under basic conditions (e.g., triethylamine) .
- Sulfonylation : Reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with the azetidine intermediate under controlled temperatures (0–25°C) to minimize side reactions .
- Difluoromethyl introduction : Fluorination via nucleophilic substitution or radical-mediated pathways, requiring anhydrous conditions and catalysts like KF/18-crown-6 .
- Optimization : Reaction efficiency is monitored via HPLC to assess purity (>95%) and NMR for structural confirmation .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Primary methods :
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., difluoromethyl at C3, sulfonyl at N1) .
- Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., Cl/F adducts) .
- HPLC : Quantifies purity (>95%) and detects byproducts from incomplete sulfonylation or fluorination .
Intermediate Research Questions
Q. How can researchers investigate the biological activity of this compound, and what assays are suitable for target identification?
- Methodology :
- Enzyme inhibition assays : Screen against sulfonamide-sensitive targets (e.g., carbonic anhydrase) using fluorogenic substrates .
- Cellular viability assays : Test anticancer potential via MTT or apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .
- Molecular docking : Predict binding affinities to receptors using software like AutoDock Vina, leveraging the sulfonyl group’s electrostatic interactions .
Q. What strategies mitigate synthetic challenges such as low yields in sulfonylation or fluorination steps?
- Approaches :
- Temperature control : Maintain sub-ambient temperatures during sulfonylation to prevent decomposition .
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorination efficiency .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted starting materials .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms or structure-activity relationships (SAR)?
- DFT applications :
- Reaction pathways : Calculate energy barriers for sulfonylation or difluoromethylation steps to identify rate-limiting stages .
- SAR analysis : Map electrostatic potential surfaces to correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity .
- Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. How should researchers address contradictory data in bioactivity or synthetic reproducibility studies?
- Troubleshooting framework :
- Batch analysis : Compare NMR/HPLC profiles across synthetic batches to identify impurities affecting bioactivity .
- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) to validate biological assay conditions .
- Environmental factors : Monitor solvent residues (e.g., DMF) via GC-MS, as trace amounts may skew cellular assay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
